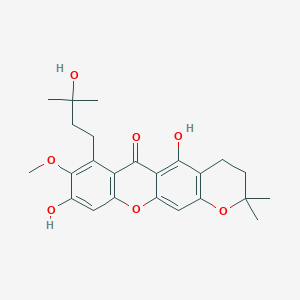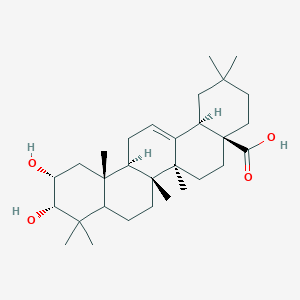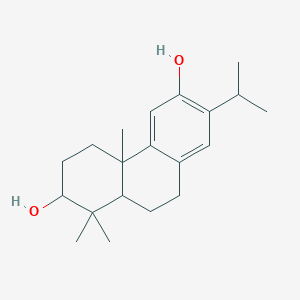![molecular formula C10H18O2 B198510 (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol CAS No. 60761-00-4](/img/structure/B198510.png)
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[222]octan-6-ol is a bicyclic organic compound with a unique structure that includes an oxabicyclo[222]octane core
Applications De Recherche Scientifique
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol has several scientific research applications:
Industry: It is utilized in the production of advanced materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method provides a straightforward approach to constructing the oxabicyclo[2.2.2]octane core.
Industrial Production Methods
While specific industrial production methods for (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[22
Analyse Des Réactions Chimiques
Types of Reactions
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Mécanisme D'action
The mechanism of action of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as a bioisostere, replacing phenyl rings in drug molecules to improve their properties . This replacement can enhance water solubility, metabolic stability, and reduce lipophilicity, leading to more effective and safer drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Notable for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar core structure but with different substituents and properties.
Uniqueness
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol stands out due to its specific stereochemistry and the presence of an oxygen atom in the bicyclic core. This unique structure imparts distinct physicochemical properties, making it valuable in various applications, particularly in drug design and material science.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol can be achieved through a multi-step synthesis starting from commercially available starting materials. The key steps in the synthesis pathway include the formation of the bicyclic ring system, introduction of the hydroxyl group, and the installation of the methyl groups.", "Starting Materials": [ "2-methyl-2-butene", "4-methylcyclohexene", "Formaldehyde", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-2-butanol from 2-methyl-2-butene and formaldehyde via Prins reaction.", "Step 2: Synthesis of 2-methyl-2-butene-1,4-diol from 2-methyl-2-butanol and formaldehyde via Cannizzaro reaction.", "Step 3: Synthesis of 1,4-cyclohexanedione from 4-methylcyclohexene and sulfuric acid via Diels-Alder reaction.", "Step 4: Synthesis of 6-hydroxy-1,4-cyclohexanedione from 1,4-cyclohexanedione and sodium hydroxide via hydrolysis reaction.", "Step 5: Synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one from 2-methyl-2-butene-1,4-diol and 6-hydroxy-1,4-cyclohexanedione via intramolecular aldol condensation reaction.", "Step 6: Synthesis of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol from 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one and sodium borohydride via reduction reaction." ] } | |
Numéro CAS |
60761-00-4 |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10?/m1/s1 |
Clé InChI |
YVCUGZBVCHODNB-HHCGNCNQSA-N |
SMILES isomérique |
CC1([C@@H]2CCC(O1)([C@H](C2)O)C)C |
SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
SMILES canonique |
CC1(C2CCC(O1)(C(C2)O)C)C |
Apparence |
Oil |
| 60761-00-4 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















